

In-Depth Technical Guide to the Ile-Ile Dipeptide

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Compound of Interest

Compound Name: Ile-Ile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the Isoleucyl-Isoleucine (**Ile-Ile**) dipeptide. It includes detailed experimental protocols for its synthesis, purification, and characterization, and discusses its potential role in biological signaling pathways.

Molecular and Physical Data

The fundamental characteristics of the **Ile-Ile** dipeptide are summarized below. This data is critical for experimental design, analytical method development, and interpretation of results.

Property	Value
Molecular Formula	C ₁₂ H ₂₄ N ₂ O ₃
Average Molecular Weight	244.33 g/mol
Monoisotopic Mass	244.17869263 Da
IUPAC Name	(2S,3S)-2-[[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoic acid
Canonical SMILES	<chem>CCC(C)C(C(=O)NC(C(O)=O)C(C)CC)N</chem>

Experimental Protocols

The following sections detail standardized laboratory procedures for the synthesis and analysis of the **Ile-Ile** dipeptide.

Solid-Phase Peptide Synthesis (SPPS) of Ile-Ile

Solid-phase peptide synthesis is a widely used method for the efficient and controlled synthesis of peptides. The following protocol outlines the Fmoc/tBu strategy for the synthesis of **Ile-Ile**.

Materials:

- Fmoc-Ile-OH
- Pre-loaded Fmoc-Ile-Wang resin
- N,N'-Diisopropylcarbodiimide (DIC)
- Hydroxybenzotriazole (HOBt)
- Piperidine solution (20% in DMF)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

Procedure:

- Resin Swelling: Swell the Fmoc-Ile-Wang resin in DMF for 30 minutes.
- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for 5 minutes.
 - Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.
 - Wash the resin thoroughly with DMF (5x) and DCM (3x).

- Amino Acid Coupling:
 - Dissolve Fmoc-Ile-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
 - Add the activated amino acid solution to the deprotected resin.
 - Allow the coupling reaction to proceed for 2 hours at room temperature. A ninhydrin test can be performed to monitor the completion of the reaction.
- Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
- Cleavage and Deprotection:
 - Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the crude peptide.
 - Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
 - Dry the crude **Ile-Ile** dipeptide under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique used to purify the crude dipeptide.^[1]

Instrumentation and Columns:

- Preparative HPLC system with a UV detector
- C18 reversed-phase column

Mobile Phases:

- Solvent A: 0.1% TFA in water
- Solvent B: 0.1% TFA in acetonitrile

Procedure:

- Sample Preparation: Dissolve the crude **Ile-Ile** dipeptide in a minimal amount of Solvent A.
- Chromatography:
 - Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
 - Inject the dissolved sample onto the column.
 - Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at a constant flow rate.
 - Monitor the elution profile at 214 nm and 280 nm.
- Fraction Collection: Collect the fractions corresponding to the major peak.
- Lyophilization: Freeze-dry the collected fractions to obtain the purified **Ile-Ile** dipeptide as a white powder.

Characterization by Mass Spectrometry

Mass spectrometry is employed to confirm the identity and purity of the synthesized dipeptide by determining its molecular weight.

Instrumentation:

- Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF)

Procedure:

- Sample Preparation:
 - For ESI-MS: Dissolve the purified dipeptide in a suitable solvent system (e.g., 50% acetonitrile/water with 0.1% formic acid).
 - For MALDI-TOF: Co-crystallize the dipeptide with a suitable matrix (e.g., α -cyano-4-hydroxycinnamic acid) on a MALDI target plate.

- Data Acquisition: Acquire the mass spectrum in the positive ion mode.
- Data Analysis: Compare the observed monoisotopic mass with the calculated theoretical mass of the **Ile-Ile** dipeptide. The expected $[M+H]^+$ ion would be approximately 245.186.

Biological Significance and Signaling Pathways

While the specific signaling roles of the **Ile-Ile** dipeptide are not extensively characterized, dipeptides, in general, are known to be biologically active and can participate in cellular signaling. They are often products of protein digestion and can be transported into cells by peptide transporters like PepT1.^[2]

Some dipeptides have been shown to influence signaling pathways such as the mTOR pathway, which is a central regulator of cell growth and metabolism, and can stimulate the secretion of hormones like cholecystokinin (CCK).^{[2][3]} The uptake of dipeptides can alter the intracellular environment and potentially modulate downstream signaling cascades.

Visualizations

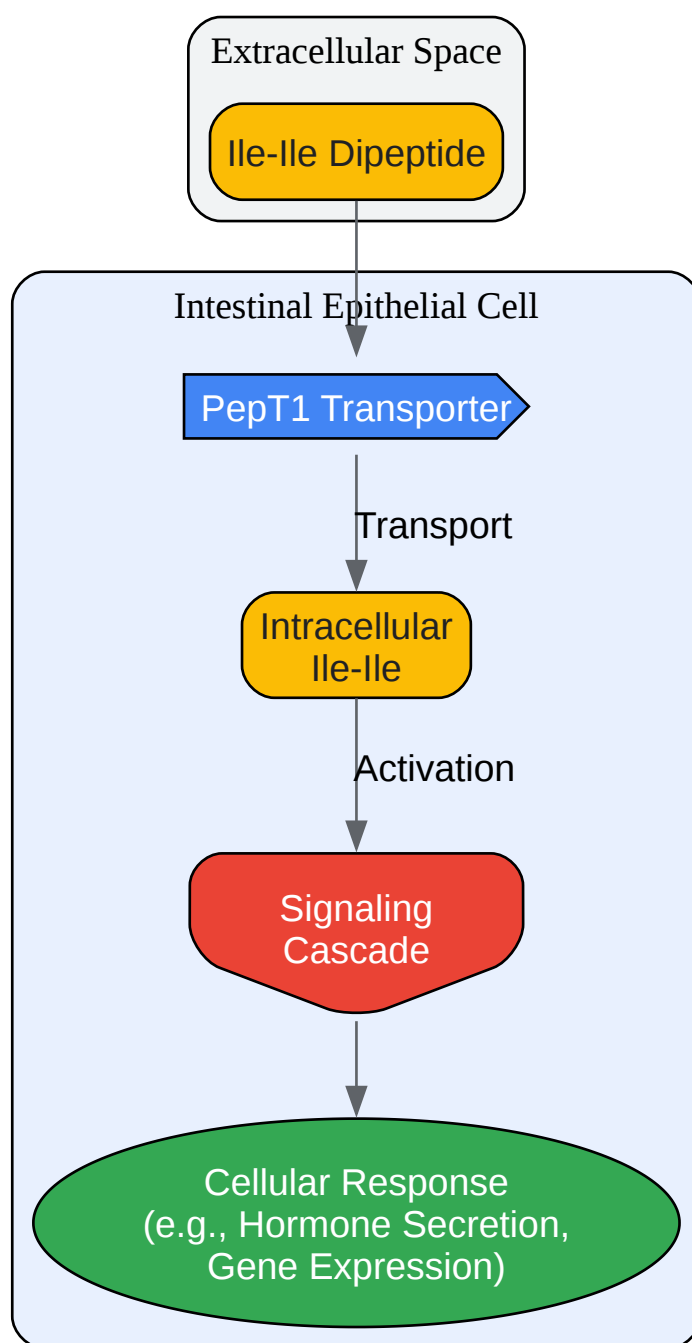
Experimental Workflow for Ile-Ile Synthesis and Analysis



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Caption: Workflow for the synthesis, purification, and characterization of the **Ile-Ile** dipeptide.

Generalized Dipeptide Signaling Pathway



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Caption: A generalized pathway for dipeptide uptake and subsequent intracellular signaling.

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